![molecular formula C8H14O7 B12433240 6-O-acetyl-D-glucopyranose](/img/structure/B12433240.png)
6-O-acetyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Acetyl-D-glucopyranose is a derivative of D-glucose, where an acetyl group is attached to the sixth carbon of the glucopyranose ring. This compound is part of the broader class of acetylated sugars, which are commonly used in organic synthesis and various biochemical applications. The acetylation of sugars like D-glucopyranose can significantly alter their chemical properties, making them useful intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucopyranose. One common method is the reaction of D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-O-Acetyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-O-carboxy-D-glucopyranose.
Reduction: Formation of 6-O-hydroxy-D-glucopyranose.
Substitution: Formation of 6-O-substituted-D-glucopyranose derivatives.
Scientific Research Applications
6-O-Acetyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and as a model compound for understanding carbohydrate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and as a starting material for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-O-acetyl-D-glucopyranose involves its interaction with various enzymes and proteins in biological systems. The acetyl group can be hydrolyzed by esterases, releasing D-glucopyranose and acetic acid. This hydrolysis can affect the glycosylation patterns of proteins and lipids, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-glucopyranose: A fully acetylated derivative of D-glucopyranose with acetyl groups on all hydroxyl positions.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A derivative with acetyl groups on the second, third, fourth, and sixth carbons.
3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-D-glucopyranose: A compound with acetyl groups on the third and sixth carbons and an orthoacetyl group on the first, second, and fourth carbons
Uniqueness: 6-O-Acetyl-D-glucopyranose is unique in its selective acetylation at the sixth carbon, which can influence its reactivity and interaction with biological molecules. This selective modification allows for targeted studies on the role of acetylation in carbohydrate chemistry and biology.
Biological Activity
6-O-acetyl-D-glucopyranose is a derivative of D-glucose that has garnered interest in various fields of biological and chemical research due to its unique structural properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound can be synthesized through several methods, primarily involving the acetylation of D-glucose. A common approach is the esterification of D-glucose with diluted acetic acid, yielding 6-O-acetyl-D-glucose in moderate yields (20-25%) after purification steps such as crystallization from ethanol . The compound exhibits a melting point of approximately 146°C and can undergo various transformations, including deacetylation and oxidation, which are critical for its biological applications .
Antimicrobial Properties
One significant area of research has focused on the antimicrobial properties of this compound. Studies have identified this compound in cultures of Bacillus megaterium, suggesting its role as a natural antimicrobial agent. The identification process involved chromatographic techniques that confirmed the presence of this compound alongside other metabolites .
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Effects on Plant Metabolism
Research has also explored the impact of this compound on plant metabolism. It has been shown to interact with the Target of Rapamycin (TOR) signaling pathway, influencing respiratory energy regulation in plants. The presence of glucose analogs like this compound can modulate metabolic responses, affecting growth and development .
Case Study: Influence on Plant Respiration
In a controlled study, plants treated with varying concentrations of this compound exhibited significant changes in respiratory rates compared to untreated controls. The results indicated that this compound could enhance metabolic efficiency under specific conditions.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The acetyl group at the 6-position may influence enzyme binding sites, thereby inhibiting or enhancing enzymatic reactions.
- Cell Membrane Interaction : Its hydrophobic characteristics allow it to integrate into lipid membranes, potentially altering membrane fluidity and function.
Properties
Molecular Formula |
C8H14O7 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O7/c1-3(9)14-2-4-5(10)6(11)7(12)8(13)15-4/h4-8,10-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1 |
InChI Key |
ILLOJQCWUBEHBA-KEWYIRBNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.